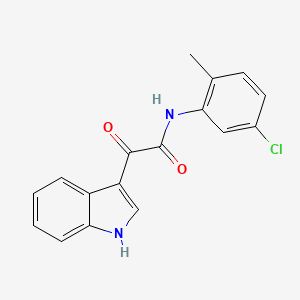
N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of oxindole derivatives and has been synthesized using various methods. The purpose of
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2). In addition, it has been suggested that N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide may act as a dopamine receptor agonist, which may explain its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. In addition, animal studies have shown that N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can improve motor function in Parkinson's disease models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. In addition, this compound has shown promising results in animal models of Parkinson's disease. However, one limitation of using N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide in lab experiments is its limited solubility in water, which may affect its bioavailability and limit its use in certain assays.
Future Directions
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide. One direction is to further investigate its potential use as an anti-cancer agent and explore its mechanism of action. Another direction is to study its potential use in the treatment of other neurological disorders, such as Alzheimer's disease. Furthermore, future studies can focus on optimizing the synthesis method to increase the yield of the compound and improve its solubility in water.
Synthesis Methods
N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been synthesized using various methods, including the reaction of 5-chloro-2-methylaniline, isatin, and indole-3-carboxaldehyde in the presence of a catalyst. Another method involves the reaction of 5-chloro-2-methylaniline, isatin, and indole-3-carboxylic acid in the presence of a coupling agent. These methods have been optimized to increase the yield of the compound.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties. In addition, it has been studied for its potential use as an anti-depressant and anti-anxiety agent. Furthermore, N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been studied for its potential use in the treatment of Parkinson's disease.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-10-6-7-11(18)8-15(10)20-17(22)16(21)13-9-19-14-5-3-2-4-12(13)14/h2-9,19H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBQQRWLBPORDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2620007.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide](/img/structure/B2620011.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-benzylacetamide](/img/structure/B2620012.png)
![3-benzyl-N-(3-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2620013.png)
![8-fluoro-2-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2620014.png)
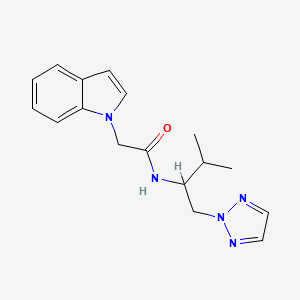


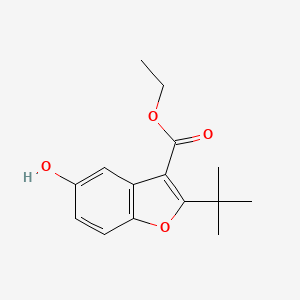
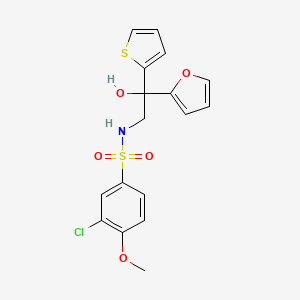
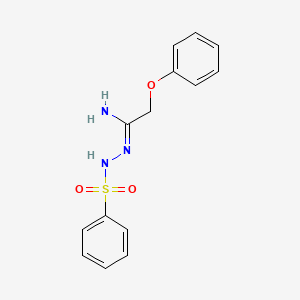
![2-Chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2620027.png)
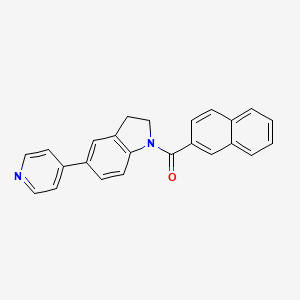
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2620030.png)